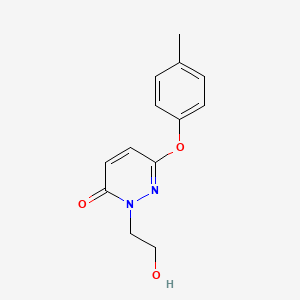
3(2H)-Pyridazinone, 2-(2-hydroxyethyl)-6-(4-methylphenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(2H)-Pyridazinone, 2-(2-hydroxyethyl)-6-(4-methylphenoxy)- is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a pyridazinone core substituted with a 2-hydroxyethyl group at the 2-position and a 4-methylphenoxy group at the 6-position. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 2-(2-hydroxyethyl)-6-(4-methylphenoxy)- typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the 2-Hydroxyethyl Group: The 2-hydroxyethyl group can be introduced via nucleophilic substitution reactions using ethylene oxide or ethylene glycol in the presence of a base such as sodium hydroxide.
Attachment of the 4-Methylphenoxy Group: The 4-methylphenoxy group can be attached through an etherification reaction using 4-methylphenol and an appropriate leaving group, such as a halide or tosylate, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Pyridazinone, 2-(2-hydroxyethyl)-6-(4-methylphenoxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the pyridazinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
3(2H)-Pyridazinone, 2-(2-hydroxyethyl)-6-(4-methylphenoxy)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3(2H)-Pyridazinone, 2-(2-hydroxyethyl)-6-(4-methylphenoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3(2H)-Pyridazinone, 2-(2-hydroxyethyl)-6-phenoxy-
- 3(2H)-Pyridazinone, 2-(2-hydroxyethyl)-6-(4-chlorophenoxy)-
- 3(2H)-Pyridazinone, 2-(2-hydroxyethyl)-6-(4-fluorophenoxy)-
Uniqueness
3(2H)-Pyridazinone, 2-(2-hydroxyethyl)-6-(4-methylphenoxy)- is unique due to the presence of the 4-methylphenoxy group, which imparts distinct chemical and physical properties compared to its analogs
Properties
CAS No. |
69025-02-1 |
|---|---|
Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
2-(2-hydroxyethyl)-6-(4-methylphenoxy)pyridazin-3-one |
InChI |
InChI=1S/C13H14N2O3/c1-10-2-4-11(5-3-10)18-12-6-7-13(17)15(14-12)8-9-16/h2-7,16H,8-9H2,1H3 |
InChI Key |
MLGMRMIHLOKQPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NN(C(=O)C=C2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


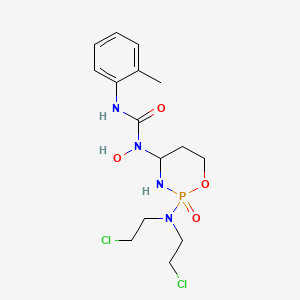
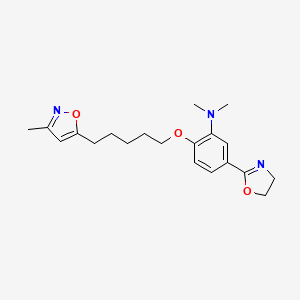
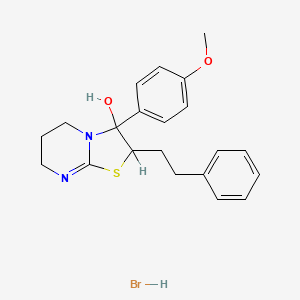
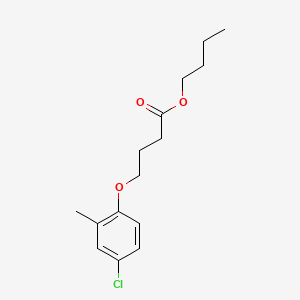
![Decyl 4-butyl-4-[[2-(decyloxy)-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate](/img/structure/B12699528.png)
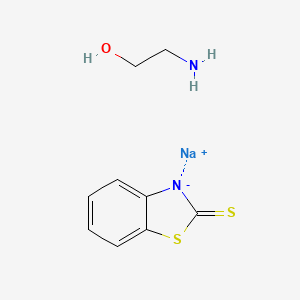
![[(3S,3aR,6S,6aS)-3-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12699541.png)

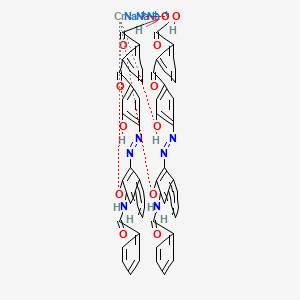
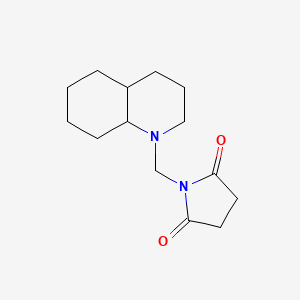
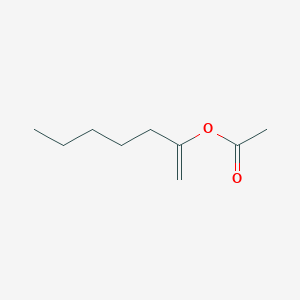
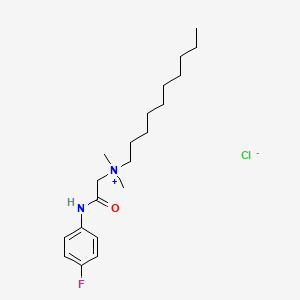
![(E)-but-2-enedioic acid;7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one](/img/structure/B12699583.png)
![4-[3-[(Trifluoromethyl)thio]phenyl]piperazine-1-propiononitrile monohydrochloride](/img/structure/B12699589.png)
